PFE-360: A Technical Guide to a Selective LRRK2 Inhibitor for Preclinical Research
PFE-360: A Technical Guide to a Selective LRRK2 Inhibitor for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease. The G2019S mutation, which leads to hyperactive kinase activity, is the most common. This has positioned LRRK2 as a key therapeutic target for Parkinson's disease, with the goal of developing kinase inhibitors to normalize its function.
PFE-360 (also known as PF-06685360) has emerged as a potent, selective, and brain-penetrant small molecule inhibitor of LRRK2 kinase activity. This technical guide provides a comprehensive overview of PFE-360, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological and experimental workflows to support its use in preclinical research.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo potency, as well as the pharmacokinetic properties of PFE-360.
Table 1: Potency and Selectivity of PFE-360
| Parameter | Value | Species/System | Reference |
| In Vivo IC50 | 2.3 nM | Rat | [1][2][3][4][5] |
| Kinase Selectivity | Stated to be a "selective" LRRK2 inhibitor. | Not specified | [2][4][6][7] |
| Note: A comprehensive public kinome scan profile for PFE-360 was not identified in the conducted research. |
Table 2: Pharmacokinetic Parameters of PFE-360 in Rats
| Dose | Route | Cmax (unbound) | Tmax | Half-life (t1/2) | Brain Penetrant | Reference |
| 4 mg/kg | Oral (single dose) | ~23 nM at 8h | Not specified | Not specified | Yes | [2] |
| 7.5 mg/kg | Oral (BID) | Maintained above IC50 | Not specified | Not specified | Yes | [2] |
Table 3: In Vivo Pharmacodynamic Studies of PFE-360 in Rats
| Animal Model | Dose and Regimen | Key Findings | Reference |
| Female Sprague Dawley Rats | 4 mg/kg and 7.5 mg/kg, orally, BID, 10-12 weeks | Significantly decreased the LRRK2-pSer935/total LRRK2 ratio at 1h and 12h post-dose with no significant adverse effects or changes in body weight. | [2][5] |
Experimental Protocols
Detailed methodologies for key experiments involving PFE-360 are outlined below.
LRRK2 Kinase Inhibition Assay (Biochemical)
This protocol is based on a general ADP-Glo™ kinase assay format and can be adapted for measuring PFE-360's inhibitory activity against purified LRRK2 protein.
Materials:
-
Recombinant LRRK2 enzyme
-
LRRKtide (or other suitable peptide substrate)
-
ATP
-
PFE-360 (or other test compounds) dissolved in DMSO
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of PFE-360 in DMSO.
-
In a 384-well plate, add 1 µL of each PFE-360 dilution or DMSO (for control).
-
Add 2 µL of LRRK2 enzyme in kinase reaction buffer to each well.
-
Incubate the plate for 30 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (containing LRRKtide and ATP) to each well.
-
Incubate the reaction mixture for a defined period (e.g., 3 hours) at room temperature.
-
Terminate the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each PFE-360 concentration relative to the DMSO control and determine the IC₅₀ value.
Cellular Target Engagement Assay (Western Blot)
This protocol describes how to assess the ability of PFE-360 to inhibit LRRK2 kinase activity within a cellular context by measuring the phosphorylation of LRRK2 at Serine 935 (pSer935), a widely used biomarker for LRRK2 target engagement.[1][8][9][10][11][12][13]
Materials:
-
Cells expressing LRRK2 (e.g., primary macrophages, transfected HEK293T cells)
-
PFE-360 dissolved in DMSO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-pSer935-LRRK2 antibody
-
Mouse or rabbit anti-total LRRK2 antibody
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of PFE-360 (and a DMSO vehicle control) for a specified time (e.g., 1-2 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-pSer935-LRRK2 and anti-total LRRK2, and a loading control) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities for pSer935-LRRK2 and total LRRK2.
-
Normalize the pSer935-LRRK2 signal to the total LRRK2 signal for each sample to determine the extent of target engagement.
-
In Vivo Pharmacodynamic Study in Rats
This protocol provides a general framework for assessing the in vivo efficacy of PFE-360 in a rat model.[2][5]
Materials:
-
Female Sprague Dawley rats (or other appropriate strain)
-
PFE-360 formulated for oral gavage
-
Vehicle control
-
Standard laboratory animal housing and handling equipment
-
Tissue homogenization equipment
-
Materials for Western blotting (as described in Protocol 2)
Procedure:
-
Animal Dosing:
-
Acclimate rats to the housing conditions.
-
Administer PFE-360 or vehicle control via oral gavage at the desired dose(s) and regimen (e.g., 7.5 mg/kg, twice daily).
-
-
Tissue Collection:
-
At specified time points after the final dose, euthanize the animals.
-
Collect tissues of interest (e.g., brain, kidney, lung).
-
Flash-freeze the tissues in liquid nitrogen and store at -80°C.
-
-
Tissue Processing and Analysis:
-
Homogenize the collected tissues to prepare protein lysates.
-
Perform a Western blot analysis as described in Protocol 2 to determine the ratio of pSer935-LRRK2 to total LRRK2 in the tissue lysates.
-
-
Data Analysis:
-
Compare the pSer935-LRRK2/total LRRK2 ratio between the PFE-360-treated and vehicle-treated groups to assess in vivo target engagement.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to LRRK2 signaling and the evaluation of PFE-360.
Caption: LRRK2 Signaling Pathway and Point of Inhibition by PFE-360.
Caption: Preclinical Evaluation Workflow for PFE-360.
References
- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PFE-360 | LRRK2 | TargetMol [targetmol.com]
- 4. PFE-360 - MedChem Express [bioscience.co.uk]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. adooq.com [adooq.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Western blotting for LRRK2 signalling in macrophages [protocols.io]
- 9. Phospho-LRRK2 (Ser935) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Western Blot Protocol - Updated for Lrrk2, Nitrotyrosine, etc. [protocols.io]
- 11. mesoscale.com [mesoscale.com]
- 12. Evaluation of Current Methods to Detect Cellular Leucine-Rich Repeat Kinase 2 (LRRK2) Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
